molecular formula C14H19Cl2NO2S B288884 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine

1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine

Cat. No. B288884
M. Wt: 336.3 g/mol
InChI Key: KOBHQSPHTPFPTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine, also known as DIDS, is a chemical compound that has been widely used in scientific research. DIDS is a sulfonamide derivative and belongs to the class of piperidine compounds. It has been used in various studies to investigate the mechanism of action of different proteins and enzymes.

Scientific Research Applications

1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine has been used in various scientific research applications. It has been used as an inhibitor of chloride channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channels. 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine has also been used as an inhibitor of the anion exchanger proteins, which are involved in the transport of chloride and bicarbonate ions across the cell membrane. In addition, 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine has been used as a tool to investigate the role of chloride channels and anion exchangers in different physiological processes, such as cell volume regulation, acid-base balance, and neuronal signaling.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine involves the covalent modification of specific amino acid residues in the target protein. 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine reacts with the thiol groups of cysteine residues and the amino groups of lysine residues, resulting in the inhibition of the protein function. The inhibition of the protein function can be reversible or irreversible, depending on the concentration and duration of exposure to 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine.
Biochemical and Physiological Effects
1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the transport of chloride and bicarbonate ions across the cell membrane, leading to changes in cell volume and pH. 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine has also been shown to modulate the activity of ion channels and transporters, such as the CFTR, the calcium-activated chloride channels, and the anion exchanger proteins. In addition, 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine has been shown to affect the activity of enzymes, such as carbonic anhydrase and lactate dehydrogenase.

Advantages and Limitations for Lab Experiments

1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine has several advantages for lab experiments. It is a potent and selective inhibitor of chloride channels and anion exchanger proteins, which allows for the investigation of their role in different physiological processes. 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine is also relatively stable and can be used in a wide range of experimental conditions. However, 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine has some limitations for lab experiments. It can have off-target effects on other proteins and enzymes, which can complicate the interpretation of the results. In addition, 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine can have cytotoxic effects at high concentrations, which can affect the viability of the cells.

Future Directions

There are several future directions for the use of 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine in scientific research. One direction is the investigation of the role of chloride channels and anion exchanger proteins in different diseases, such as cystic fibrosis, epilepsy, and cancer. Another direction is the development of new inhibitors of chloride channels and anion exchanger proteins, based on the structure of 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine. These inhibitors could have improved selectivity and potency, and could be used as therapeutic agents for different diseases. Finally, the use of 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine in combination with other inhibitors or drugs could provide new insights into the complex mechanisms of ion transport and signaling in cells.

Synthesis Methods

The synthesis of 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-ethylpiperidine in the presence of a base. The reaction results in the formation of 1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

Product Name

1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-ethylpiperidine

Molecular Formula

C14H19Cl2NO2S

Molecular Weight

336.3 g/mol

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-2-ethylpiperidine

InChI

InChI=1S/C14H19Cl2NO2S/c1-3-11-6-4-5-7-17(11)20(18,19)14-8-10(2)12(15)9-13(14)16/h8-9,11H,3-7H2,1-2H3

InChI Key

KOBHQSPHTPFPTQ-UHFFFAOYSA-N

SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.